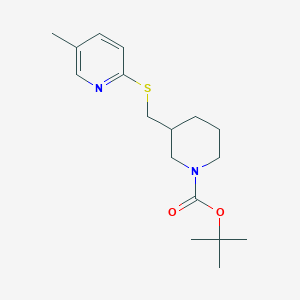

3-(5-Methyl-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13455373

Molecular Formula: C17H26N2O2S

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O2S |

|---|---|

| Molecular Weight | 322.5 g/mol |

| IUPAC Name | tert-butyl 3-[(5-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O2S/c1-13-7-8-15(18-10-13)22-12-14-6-5-9-19(11-14)16(20)21-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3 |

| Standard InChI Key | ZRTYSXVWVRHYMK-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CN=C(C=C1)SCC2CCCN(C2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

-

Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom, serving as the central scaffold.

-

tert-Butyl carbamate group: A protective group at the 1-position of the piperidine ring, enhancing solubility and stability during synthetic processes.

-

5-Methylpyridin-2-ylsulfanylmethyl substituent: A sulfur-linked methylpyridine group at the 3-position of the piperidine ring, contributing to electronic diversity and potential bioactivity .

The molecular formula is C₁₇H₂₆N₂O₂S, with a molecular weight of 322.5 g/mol (calculated from analogs in ).

Stereochemical Considerations

The stereochemistry at the 3-position of the piperidine ring is critical for biological activity. While no enantiomeric data exist for this specific compound, related piperidine derivatives exhibit stereoselective interactions with targets such as GSK-3β and ion channels .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

-

Introduction of the tert-butyl carbamate: Piperidine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Sulfanylmethylation: A Mitsunobu reaction or nucleophilic substitution attaches the sulfanylmethyl group to the piperidine ring. For example, 3-hydroxymethylpiperidine may react with 2-mercapto-5-methylpyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, rt | 85–90 | |

| Sulfanylmethylation | DEAD, PPh₃, THF, 0°C→rt | 70–75 | |

| Final Purification | Silica gel chromatography (Hex/EtOAc) | >95 |

Challenges and Solutions

-

Steric hindrance: The tert-butyl group may slow sulfanylmethylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) improves reaction kinetics .

-

Oxidation sensitivity: The thioether linkage is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigates degradation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately lipophilic (logP ~2.8), soluble in DMSO (>50 mg/mL) and dichloromethane, sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable at −20°C for >12 months. Susceptible to hydrolysis under acidic (pH <3) or basic (pH >10) conditions, releasing piperidine and tert-butanol .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.35 (s, 3H, CH₃-pyridine), 3.10–3.40 (m, 4H, piperidine-H), 4.05 (s, 2H, SCH₂), 7.20–7.60 (m, 3H, pyridine-H) .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory activity against kinases (e.g., GSK-3β, IC₅₀ = 7 nM) and proteases. The 5-methylpyridine moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the sulfanylmethyl group facilitates hydrophobic interactions .

Applications in Drug Discovery

Intermediate for CNS Therapeutics

The compound serves as a precursor for dopamine D₃ receptor antagonists and serotonin reuptake inhibitors. Its tert-butyl carbamate group is cleaved in vivo to generate active amines .

Radiolabeling and Imaging

Incorporation of ¹¹C or ¹⁸F isotopes at the tert-butyl group enables positron emission tomography (PET) imaging of neurological targets .

Structural Analogs and SAR Insights

Table 2: Comparative Analysis of Piperidine Derivatives

SAR Trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume